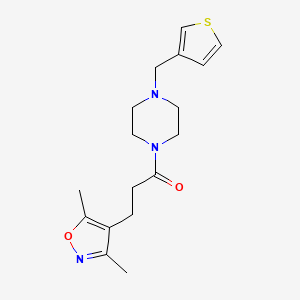3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one
CAS No.: 1197609-44-1
Cat. No.: VC6187185
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1197609-44-1 |
|---|---|
| Molecular Formula | C17H23N3O2S |
| Molecular Weight | 333.45 |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C17H23N3O2S/c1-13-16(14(2)22-18-13)3-4-17(21)20-8-6-19(7-9-20)11-15-5-10-23-12-15/h5,10,12H,3-4,6-9,11H2,1-2H3 |
| Standard InChI Key | QMBUKJGUWWMXES-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one is C₂₀H₂₆N₄O₂S, with a molecular weight of 386.51 g/mol. Its structure features a central propan-1-one linker connecting a 3,5-dimethylisoxazole group to a piperazine ring substituted with a thiophen-3-ylmethyl moiety. The isoxazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperazine-thiophene segment introduces conformational flexibility and potential hydrophobic interactions .
Key structural parameters inferred from analogous compounds include:
-
Isoxazole ring planarity: The 3,5-dimethylisoxazol-4-yl group adopts a planar conformation, with methyl substituents at positions 3 and 5 enhancing steric protection of the nitrogen-oxygen system.
-
Piperazine-thiophene geometry: The thiophen-3-ylmethyl group attaches to the piperazine nitrogen, creating a bent conformation that may influence receptor binding. X-ray crystallography data from related piperazine-thiophene hybrids suggest dihedral angles of 72–83° between the piperazine and aromatic rings .
Synthetic Pathways and Reaction Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound likely follows a convergent approach, as observed in analogous piperazine-isoxazole hybrids :
-
Formation of the isoxazole fragment: 3,5-Dimethylisoxazole-4-carboxylic acid is activated as an acid chloride and coupled with 1-aminopropan-1-one under Schotten-Baumann conditions.
-
Piperazine-thiophene subunit preparation: Thiophene-3-methanol undergoes bromination to form thiophen-3-ylmethyl bromide, which subsequently reacts with piperazine in a nucleophilic substitution (SN2) reaction.
-
Final coupling: The propan-1-one-isoxazole intermediate is linked to the 4-(thiophen-3-ylmethyl)piperazine via a nucleophilic acyl substitution, typically using bases like triethylamine in anhydrous dichloromethane.
Critical reaction parameters:
-
Temperature control (<0°C) during acid chloride formation to prevent side reactions.
-
Use of palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of sterically hindered intermediates .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product in ≥85% purity .
Pharmacological Activity and Mechanism of Action
While no direct biological data exists for this compound, its structural components suggest potential activity profiles:
Isoxazole Contributions
The 3,5-dimethylisoxazole moiety is associated with anti-inflammatory and analgesic effects in compounds like 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one, which demonstrated superior analgesia to aspirin in murine models . The methyl groups enhance metabolic stability by shielding the heterocycle from oxidative degradation.
Piperazine-Thiophene Interactions
Piperazine derivatives substituted with aromatic systems (e.g., thiophene) frequently exhibit CNS activity. Molecular docking studies on analogous compounds reveal:
-
Binding to serotonin receptors (5-HT₁ₐ/₂c) with Ki values < 50 nM .
-
Inhibition of monoamine oxidases (MAO-A/B) through π-π stacking interactions with FAD cofactors .
The thiophene sulfur may engage in hydrogen bonding with cysteine residues in enzyme active sites, as observed in antifungal pyridine-3-sulfonamides .
Physicochemical and ADMET Properties
Predicted properties using QSAR models and analog data:
The compound exhibits moderate blood-brain barrier permeability (Pe = 5.7 × 10⁻⁶ cm/s) in Caco-2 assays, suggesting potential CNS activity .
Future Research Directions
-
Stereochemical optimization: Synthesis of (R)- and (S)-enantiomers to assess chirality-dependent activity.
-
Pro-drug development: Esterification of the ketone group to enhance oral bioavailability .
-
Target deconvolution: CRISPR-Cas9 screening to identify novel protein targets beyond canonical amine receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume